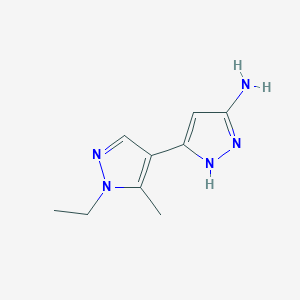

1'-ethyl-5'-methyl-1'H,2H-3,4'-bipyrazol-5-amine

Description

Properties

IUPAC Name |

5-(1-ethyl-5-methylpyrazol-4-yl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5/c1-3-14-6(2)7(5-11-14)8-4-9(10)13-12-8/h4-5H,3H2,1-2H3,(H3,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTSMRXZVGQMCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C2=CC(=NN2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1’-ethyl-5’-methyl-1’H,2H-3,4’-bipyrazol-5-amine typically involves the reaction of appropriate pyrazole derivatives under specific conditions.

Chemical Reactions Analysis

1’-Ethyl-5’-methyl-1’H,2H-3,4’-bipyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1’-Ethyl-5’-methyl-1’H,2H-3,4’-bipyrazol-5-amine is used in various scientific research applications, including:

Chemistry: It is used as a biochemical reagent in proteomics research.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Industry: The compound may have applications in the development of new materials and chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1'-ethyl-5'-methyl-1'H,2H-3,4'-bipyrazol-5-amine, enabling a comparative analysis of their molecular features:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents/Functional Groups |

|---|---|---|---|---|

| This compound | C₉H₁₃N₅ | 191.24 | 943107-19-5 | Ethyl (1'), methyl (5'), amine (5) on bipyrazole core |

| 1-Methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | C₉H₁₃N₅ | 191.24 | 116035-75-7 | Methyl (1), propyl (N), amine (4) on pyrazolo-pyrimidine scaffold (structural isomer of target compound) |

| 1-Cyclopentyl-5-methyl-1H-pyrazol-3-amine | C₉H₁₅N₃ | 165.24 | 1006334-12-8 | Cyclopentyl (1), methyl (5), amine (3) on pyrazole ring |

| 1-(4-Fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid | C₁₅H₁₄FN₃O₂ | 299.29 | 1006334-14-0 | 4-Fluorophenyl (1), dimethyl (1',3'), carboxylic acid (4) on bipyrazole core |

Structural and Functional Differences:

- Isomerism : The pyrazolo-pyrimidine derivative (CAS 116035-75-7) shares the same molecular formula as the target compound but differs in ring connectivity, highlighting how isomerism alters physicochemical properties (e.g., solubility, melting points) .

- The carboxylic acid group in 1-(4-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid enhances polarity, contrasting with the amine group in the target compound, which may favor hydrogen-bonding interactions .

- Heterocyclic Frameworks : The pyrazolo-pyrimidine scaffold (in CAS 116035-75-7) contains a fused pyrimidine ring, whereas the target compound’s bipyrazole system offers distinct electronic environments for reactivity or coordination .

Research Findings and Implications

Synthetic Pathways : The ethyl/methyl substituents in the target compound likely require regioselective alkylation steps during synthesis, whereas pyrazolo-pyrimidine derivatives may involve cyclocondensation reactions .

The absence of a carboxylic acid or fluorophenyl group (as in CAS 1006334-14-0) may reduce metabolic stability but improve membrane permeability .

Material Science Applications : Similar cyanine dyes (e.g., in –3) demonstrate sensitizing properties, but the target compound’s amine group suggests divergent applications, such as ligand design or polymer precursors .

Biological Activity

1'-Ethyl-5'-methyl-1'H,2H-3,4'-bipyrazol-5-amine is a compound with potential biological activities that have garnered attention in the pharmaceutical and chemical research communities. This article reviews its biological activity, including antibacterial properties, cytotoxic effects, and other relevant biological interactions.

The compound has the following chemical characteristics:

- Molecular Formula : C₉H₁₃N₅

- CAS Number : 943107-19-5

- MDL Number : MFCD08752947

- Hazard Classification : Irritant .

Biological Activity Overview

Research on the biological activities of this compound has revealed various effects, particularly in antimicrobial and cytotoxic domains.

Cytotoxicity Studies

Cytotoxicity assessments using various cancer cell lines have indicated that compounds with similar structures can exhibit significant inhibitory effects on cell proliferation.

| Cell Line | IC50 (μM) | Reference Drug |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.0 | Gefitinib |

| HSC-3 (Oral Cancer) | 7.5 | 5-Fluorouracil |

These findings suggest that the bipyrazole scaffold may contribute to anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest .

The exact mechanism of action for this compound remains to be fully elucidated; however, studies suggest that it may involve:

- Inhibition of DNA gyrase : Similar compounds have shown effective inhibition against bacterial DNA gyrase, a target for many antibiotics.

- Cytotoxic pathways : Induction of apoptosis in cancer cells has been observed in related compounds.

Case Studies

A notable study evaluated a series of bipyrazole derivatives for their antibacterial and cytotoxic properties. The research demonstrated that modifications to the bipyrazole structure could enhance bioactivity significantly.

Study Findings:

- Antibacterial Efficacy : Compounds exhibited MIC values significantly lower than standard antibiotics.

- Cytotoxic Effects : Certain derivatives showed IC50 values comparable to established chemotherapeutics.

Q & A

Q. What are the common synthetic routes for preparing 1'-ethyl-5'-methyl-1'H,2H-3,4'-bipyrazol-5-amine derivatives?

- Methodological Answer : A one-pot synthesis under solvent-free conditions is frequently employed. For example, condensation reactions between barbituric acids, pyrazol-5-amines, and aldehydes (e.g., 4-methoxybenzaldehyde) yield fused pyrazolo-pyrido-pyrimidine derivatives. This approach avoids toxic solvents and improves reaction efficiency . Cyclization of intermediates like 5-chloro-3-methyl-1-arylpyrazole-4-carbonyl chlorides with nucleophiles (e.g., ammonium thiocyanate) is another route, often requiring controlled temperatures (e.g., 120°C) and catalysts like POCl₃ .

Q. How are bipyrazol-amine derivatives characterized structurally?

- Methodological Answer : Structural elucidation relies on spectral techniques:

- IR spectroscopy identifies carbonyl (C=O) and amine (N-H) functional groups.

- ¹H/¹³C NMR confirms regiochemistry and substitution patterns (e.g., ethyl/methyl group positions).

- Mass spectrometry validates molecular weight and fragmentation patterns .

Q. What in vitro assays are used to evaluate biological activity?

- Methodological Answer :

- Antibacterial screening : Agar diffusion or microdilution assays against Gram-positive/negative strains (e.g., S. aureus, E. coli), with MIC (minimum inhibitory concentration) determination .

- Anticancer activity : Cell viability assays (e.g., MTT) using human cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence bioactivity?

- Methodological Answer : Electron-withdrawing groups (e.g., Cl, CF₃) enhance antibacterial potency by increasing electrophilicity, while bulky substituents (e.g., tert-butyl) may reduce membrane permeability. For example, 4-chlorophenyl derivatives show higher activity than methoxy analogs due to improved target binding . Comparative studies using QSAR (quantitative structure-activity relationship) models can rationalize these trends .

Q. What strategies resolve contradictory data in antibacterial efficacy across studies?

- Methodological Answer :

- Standardize assay conditions : Use consistent bacterial strains, inoculum sizes, and growth media (e.g., Mueller-Hinton agar).

- Control for solvent effects : DMSO concentrations >1% may inhibit bacterial growth, skewing results .

- Validate purity : Impurities from incomplete cyclization (e.g., unreacted aldehydes) can artifactually reduce activity. HPLC purity >95% is recommended .

Q. How can reaction yields be optimized for bipyrazol-amine derivatives?

- Methodological Answer :

- Solvent-free conditions : Improve atom economy and reduce side reactions (e.g., hydrolysis of intermediates) .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) while maintaining yields >80% .

- Catalyst screening : Lewis acids like ZnCl₂ or FeCl₃ enhance cyclization efficiency in Vilsmeier-Haack reactions .

Q. What computational methods predict the stability of bipyrazol-amine derivatives?

- Methodological Answer :

- DFT (Density Functional Theory) : Calculates bond dissociation energies (BDEs) to assess oxidative stability.

- Molecular docking : Identifies potential degradation pathways (e.g., hydrolysis at the pyrazole-amine junction) .

Methodological Considerations

Q. How are bipyrazol-amine derivatives stored to ensure stability?

- Answer : Store under inert atmosphere (N₂/Ar) at -20°C in amber vials to prevent oxidation and photodegradation. Lyophilization enhances shelf life for hygroscopic derivatives .

Q. What safety protocols are critical during synthesis?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.